N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide

Kinase inhibitor Structure-activity relationship Regioisomer profiling

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide (CAS 827318-32-1, molecular formula C18H14N4O, molecular weight 302.33 g/mol) is a heterocyclic small molecule containing a pyrazole ring at the indole C-2 position and a benzamide substituent at the C-4 position. The compound belongs to the pyrazolyl-indole derivative class claimed in patent US20050032869 (and PCT equivalent WO2005005414), which broadly describes these scaffolds as kinase inhibitors with potential therapeutic utility in diseases associated with disregulated protein kinase activity, including cancer.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 827318-32-1
Cat. No. B12939048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide
CAS827318-32-1
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(N3)C4=CNN=C4
InChIInChI=1S/C18H14N4O/c23-18(12-5-2-1-3-6-12)22-16-8-4-7-15-14(16)9-17(21-15)13-10-19-20-11-13/h1-11,21H,(H,19,20)(H,22,23)
InChIKeyQXXIFJYBMLCMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide (CAS 827318-32-1) – Procurement-Ready Overview for Kinase Inhibitor Screening


N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide (CAS 827318-32-1, molecular formula C18H14N4O, molecular weight 302.33 g/mol) is a heterocyclic small molecule containing a pyrazole ring at the indole C-2 position and a benzamide substituent at the C-4 position . The compound belongs to the pyrazolyl-indole derivative class claimed in patent US20050032869 (and PCT equivalent WO2005005414), which broadly describes these scaffolds as kinase inhibitors with potential therapeutic utility in diseases associated with disregulated protein kinase activity, including cancer [1]. Structurally, it is one of at least three regioisomeric benzamide variants (4-yl, 5-yl, 6-yl) commercially available, each bearing the identical pyrazolyl-indole core but differing in the substitution position of the benzamide group, a distinction that can critically influence target binding, selectivity, and pharmacokinetic properties .

Why Generic Substitution Fails for N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide (CAS 827318-32-1) in Kinase-Targeted Research


Substituting N-(2-(1H-pyrazol-4-yl)-1H-indol-4-yl)benzamide with a closely related regioisomer or a simplified single-heterocycle analog (e.g., N-(1H-pyrazol-4-yl)benzamide or N-(1H-indol-4-yl)benzamide) is not scientifically valid without confirmatory comparative data. The 4-yl, 5-yl, and 6-yl benzamide regioisomers (CAS 827318-32-1, 827318-33-2, and 827318-34-3, respectively) share the identical molecular formula and pyrazolyl-indole core, yet the position of the benzamide substituent alters the spatial orientation of the hydrogen-bond-capable amide group relative to the indole N–H and pyrazole N–H donors . In kinase inhibitor design, such positional shifts can change hinge-binding geometry, selectivity window, and even the DFG-in/DFG-out conformational preference of the target [1][2]. The patent literature explicitly covers the pyrazolyl-indole scaffold with broad substitution patterns, implying that specific substitution vectors were explored to optimize potency and selectivity across a kinome panel; no single regioisomer can be assumed to reproduce the activity profile of another without direct head-to-head profiling [1].

Quantitative Differentiation Evidence for N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide (CAS 827318-32-1) vs. Closest Analogs


Regioisomeric Benzamide Substitution: 4-yl vs. 5-yl vs. 6-yl Positional Differentiation

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide bears the benzamide group at the indole C-4 position, in contrast to its commercially available regioisomers substituted at the indole C-5 (CAS 827318-33-2) and C-6 (CAS 827318-34-3) positions . All three share the identical molecular formula (C18H14N4O) and molecular weight (302.33 g/mol) but differ in the spatial vector of the amide pharmacophore. The 4-yl substitution places the benzamide in closer proximity to the indole N–H hydrogen bond donor, potentially enabling intramolecular interactions that are geometrically inaccessible to the 5-yl and 6-yl isomers . In the benz[e]indole series studied by Ramle et al. (2023), analogous pyrazolyl-substituted amides showed position-dependent cytotoxicity: compound 2e exhibited the highest toxicity against HCT 116 colorectal carcinoma cells without appreciable toxicity toward normal CCD-18Co colon fibroblasts [1]. While this study did not test the exact 4-yl benzamide, it establishes that the position of the amide attachment on the indole core is a determinant of both potency and cancer-cell selectivity [1][2].

Kinase inhibitor Structure-activity relationship Regioisomer profiling

Patent-Covered Kinase Inhibition Scope: Pyrazolyl-Indole Scaffold Utility vs. Non-Patented Analogs

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide falls within the generic formula (I) of patent US20050032869 (priority date July 8, 2003), which claims pyrazolyl-indole derivatives as kinase inhibitors for the treatment of cancer and other diseases associated with disregulated protein kinase activity [1]. The patent's Markush structure explicitly encompasses the 2-(1H-pyrazol-4-yl)-1H-indole core with carboxamide substitution at various indole positions, providing IP protection and documentation of the intended kinase-targeting application [1]. By contrast, simpler single-heterocycle analogs such as N-(1H-pyrazol-4-yl)benzamide and N-(1H-indol-4-yl)benzamide lack the combined pyrazole-indole pharmacophore and are not covered by this kinase inhibitor patent family, meaning they were not designed or profiled for the same kinase-targeting purpose [1][2]. The patent further specifies pharmaceutical compositions and therapeutic methods, indicating that compounds within the claimed genus were synthesized and evaluated, even if individual compound data were not publicly disclosed [1].

Kinase inhibition Intellectual property Drug discovery

Computed Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. MKI-1 (Same Molecular Formula, Different Scaffold)

N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide and MKI-1 (MASTL Kinase Inhibitor-1, CAS 1190277-80-5) share the identical molecular formula C18H14N4O and molecular weight 302.33 g/mol, yet they represent structurally distinct chemotypes . Our compound features two hydrogen-bond donor sites (indole N–H and pyrazole N–H) and three hydrogen-bond acceptor sites (amide carbonyl, pyrazole N, indole N), with the benzamide carbonyl positioned at the indole C-4 vector . In contrast, MKI-1 (3-benzyl-7-(1H-pyrazol-4-yl)quinazolin-4(3H)-one) is a quinazolinone scaffold with a distinct spatial arrangement of the same atom types . MKI-1 has been profiled as a MASTL kinase inhibitor with an IC50 of 9.9 µM in kinase assays and demonstrates antitumor activity through PP2A-mediated c-Myc inhibition in breast cancer models [1]. While direct head-to-head kinase profiling data for our compound are not publicly available, the patent family US20050032869 indicates that the pyrazolyl-indole scaffold was designed for a broader kinase targeting profile than the highly specific MASTL inhibition of MKI-1, suggesting divergent selectivity fingerprints despite identical molecular formulas [2].

Physicochemical properties Drug-likeness Kinase inhibitor design

Commercial Availability and Purity Specification: 4-yl Benzamide vs. 5-yl and 6-yl Isomers

All three regioisomers (4-yl, 5-yl, and 6-yl benzamide) are commercially available from MolCore with a minimum purity specification of 98% (NLT 98%), certified under ISO quality management systems suitable for global pharmaceutical R&D and quality control applications . The 4-yl isomer (CAS 827318-32-1) is differentiated from its 5-yl (CAS 827318-33-2) and 6-yl (CAS 827318-34-3) counterparts solely by the benzamide attachment position on the indole ring, confirmed by distinct CAS numbers, SMILES strings, and IUPAC names . No melting point, boiling point, or logP data are publicly available for any of the three isomers to enable additional direct physicochemical differentiation, underscoring the importance of verifying identity by CAS number and spectroscopic characterization upon receipt .

Chemical procurement Purity specification Regioisomer quality control

Recommended Application Scenarios for N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide (CAS 827318-32-1) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Identification Using a Patent-Documented Pyrazolyl-Indole Scaffold

Use N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide as a starting scaffold for kinase inhibitor screening programs targeting kinases implicated in cancer. The compound's inclusion within the generic formula of US20050032869 provides documented pharmaceutical development intent and a patent-based rationale for kinase inhibition [1]. Unlike simpler mono-heterocycle benzamides, the combined pyrazole-indole pharmacophore offers multiple hydrogen-bond donor/acceptor sites capable of engaging the kinase hinge region, while the 4-yl benzamide vector provides a distinct geometry for structure-activity relationship exploration not achievable with the 5-yl or 6-yl isomers .

Regioisomeric Selectivity Profiling in Kinase Panel Screens

Procure and screen all three regioisomers (4-yl, 5-yl, and 6-yl) in parallel against a kinase panel to map the impact of benzamide substitution position on target selectivity. The structural differentiation evidence indicates that despite identical molecular formulas and purity specifications (≥98%), the regioisomers are expected to exhibit divergent binding profiles due to altered pharmacophore geometry [2]. The 4-yl isomer's closer proximity of the benzamide carbonyl to the indole N–H may confer unique hinge-binding interactions not accessible to the 5-yl and 6-yl variants.

Medicinal Chemistry Derivatization at the Benzamide Position for Lead Optimization

Employ the compound as a versatile synthetic intermediate for amide coupling or functional group interconversion. The patent US20050032869 describes carboxamide preparation via mixed anhydride and standard coupling methods, providing a documented synthetic route for further derivatization [1]. The 4-yl benzamide isomer is particularly suited for exploring substitutions that modulate the interaction between the amide group and the indole N–H, a geometric feature unique to this regioisomer compared to the 5-yl and 6-yl variants .

Quality Control Reference Standard for Pyrazolyl-Indole Regioisomer Verification

Use the compound as a certified reference standard (≥98% purity, ISO-compliant manufacturing) for analytical method development and batch-to-batch quality control in pharmaceutical R&D settings . Its distinct CAS number, SMILES, and retention characteristics (when chromatographic methods are developed in-house) enable unambiguous identification and quantification, preventing inadvertent isomer misassignment that could confound biological assay interpretation.

Quote Request

Request a Quote for N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.